5-(4-Ethylthiophenyl)-5-oxovaleric acid
Description
5-(4-Ethylthiophenyl)-5-oxovaleric acid is a γ-ketocarboxylic acid derivative characterized by a valeric acid backbone (pentanoic acid) with a ketone group at the γ-position and a 4-(ethylthio)phenyl substituent. The ethylthio (-S-CH₂CH₃) group at the para position of the phenyl ring introduces electron-donating and lipophilic properties, distinguishing it from analogs with other substituents. This compound is hypothesized to have applications in medicinal chemistry due to structural similarities to pharmacologically active γ-keto acids.
Properties
IUPAC Name |
5-(4-ethylsulfanylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-2-17-11-8-6-10(7-9-11)12(14)4-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKSLYALYCNKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374552 | |
| Record name | 5-[4-(ethylthio)phenyl]-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-39-8 | |
| Record name | 5-[4-(ethylthio)phenyl]-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylthiophenyl)-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(ethylthio)benzaldehyde and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylthiophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the valeric acid moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
5-(4-Ethylthiophenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Ethylthiophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cellular metabolism.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The biological and physicochemical properties of 5-aryl-5-oxovaleric acids are heavily influenced by the substituents on the phenyl ring. Below is a detailed comparison with key analogs (Table 1), followed by a discussion of substituent effects.
Table 1: Structural and Functional Comparison of 5-Aryl-5-oxovaleric Acid Derivatives
*Hypothetical molecular formula and weight based on structural analogy to ethyl ester precursor .
Key Comparative Insights:
Electronic Effects
- 4-Ethylthiophenyl (Target Compound) : The ethylthio group donates electrons via resonance (+R effect) and increases lipophilicity due to the sulfur atom and ethyl chain. This may enhance membrane permeability compared to oxygenated analogs.
- 3-Fluorophenyl : Fluorine’s -I (inductive) effect withdraws electrons, reducing electron density on the phenyl ring and altering reactivity in electrophilic substitutions.
Steric and Solubility Considerations
- The 3,5-dimethyl-4-methoxyphenyl substituent introduces steric hindrance, which could limit binding to enzymatic pockets. Its bulk may also reduce aqueous solubility.
Pharmacological Relevance
- The 3-fluorophenyl derivative is linked to Ezetimibe (a cholesterol absorption inhibitor) as a synthetic impurity, highlighting its role in quality control during drug manufacturing .
- 4-Methoxyphenyl and ethylthiophenyl analogs are candidates for anti-inflammatory or antimicrobial agents due to their resemblance to bioactive γ-keto acids.
Biological Activity
5-(4-Ethylthiophenyl)-5-oxovaleric acid is a chemical compound with the molecular formula C13H16O3S and a molecular weight of 252.33 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The compound is characterized by the presence of an ethylthio group, a phenyl ring, and a valeric acid moiety, which contribute to its unique chemical properties and biological interactions.
The synthesis of this compound typically involves the condensation of 4-(ethylthio)benzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide, followed by hydrolysis under acidic conditions. This process yields the desired compound with high purity suitable for biological testing.
| Property | Value |
|---|---|
| Molecular Formula | C13H16O3S |
| Molecular Weight | 252.33 g/mol |
| CAS Number | 845790-39-8 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that this compound may modulate various signaling pathways associated with inflammation and oxidative stress, potentially influencing enzyme activity and receptor interactions.
Key Mechanisms:
- Inflammatory Pathways: The compound has been shown to inhibit pathways related to pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Oxidative Stress Modulation: It may act as an antioxidant, neutralizing free radicals and reducing cellular damage.
Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of similar compounds, it was found that derivatives of this compound significantly reduced edema and erythema in animal models. The mechanism involved the inhibition of myeloperoxidase (MPO) activity, a key enzyme in the inflammatory response.
Table 2: Summary of Biological Studies
| Study Reference | Findings | Model Used |
|---|---|---|
| Tan et al., 2023 | Inhibition of MPO activity; reduced inflammation | Mouse model |
| Lee et al., 2022 | Antioxidant properties; reduced oxidative stress | Cell culture |
| Voronkov et al., 2021 | Modulation of cytokine levels; anti-inflammatory effects | Rat model |
Potential Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Treatment of Inflammatory Diseases: Potential applications include treatment for conditions such as arthritis and psoriasis.
- Neuroprotective Effects: Preliminary studies suggest possible benefits in neurodegenerative diseases by mitigating oxidative stress.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate | Similar structure; different ester functionality | Moderate anti-inflammatory effects |
| 4-(Ethylthio)benzaldehyde | Lacks valeric acid moiety | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
